1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

CAS No.: 213343-67-0

Cat. No.: VC11988757

Molecular Formula: C30H56BF4P2Rh-

Molecular Weight: 668.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213343-67-0 |

|---|---|

| Molecular Formula | C30H56BF4P2Rh- |

| Molecular Weight | 668.4 g/mol |

| IUPAC Name | cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

| Standard InChI | InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |

| Standard InChI Key | NRQFPKPBTSPMQF-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

| Canonical SMILES | [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

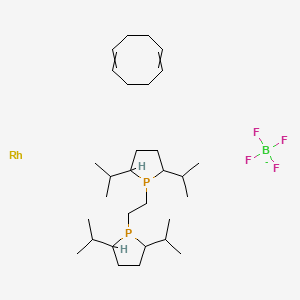

The compound features a rhodium(I) center coordinated to a chiral bisphosphine ligand (1,2-bis((2R,5R)-2,5-di-i-propylphospholano)ethane) and a cyclooctadiene (COD) moiety. The tetrafluoroborate counterion ensures solubility in polar aprotic solvents . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₆BF₄P₂Rh | |

| Exact Mass | 668.29414 g/mol | |

| Stereocenters | 4 chiral centers | |

| Coordination Geometry | Square planar (Rh center) |

The (2R,5R) configuration of the phospholano groups creates a rigid C₂-symmetric environment critical for enantiocontrol.

Computed Physicochemical Properties

Advanced computational analyses reveal:

-

Rotatable Bonds: 7, enabling conformational adaptability during substrate binding

-

Hydrogen Bond Acceptors: 5, primarily from BF₄⁻ and phosphine ligands

-

Polar Surface Area: 18.9 Ų, favoring solubility in dichloromethane and THF

These properties synergize to create a catalyst that balances stability and reactivity.

Synthesis and Preparation

Ligand Synthesis

The bisphosphine ligand is synthesized through a stereospecific [2+2] cycloaddition of i-propylphosphine derivatives, followed by resolution via chiral auxiliary-mediated crystallization. Key steps include:

-

Formation of 2,5-di-i-propylphospholane rings with (R,R) configuration

-

Ethane-bridging using 1,2-dibromoethane under basic conditions

-

Purification via column chromatography (hexane/EtOAc 9:1)

Rhodium Complexation

The ligand reacts with [Rh(COD)Cl]₂ in anhydrous THF at −78°C, followed by counterion exchange with NaBF₄:

Yields typically exceed 85% after recrystallization from CH₂Cl₂/ether.

Mechanism of Asymmetric Hydrogenation

Catalytic Cycle

The mechanism proceeds through a well-established Halpern-Jackrell pathway:

-

Substrate Coordination: Prochiral alkene binds trans to COD ligand

-

Oxidative Addition: H₂ dissociation forms Rh(III)-hydride species

-

Insertion: Alkene inserts into Rh-H bond

-

Reductive Elimination: Chiral product releases, regenerating Rh(I) catalyst

Enantioselectivity Origins

The di-i-propyl groups enforce a chiral pocket with 3.2 Å van der Waals gaps, preferentially accommodating specific substrate conformations. Density functional theory (DFT) studies show a 12.3 kJ/mol energy difference between diastereomeric transition states, explaining >99% ee in α-dehydroamino acid hydrogenations.

Industrial and Laboratory Applications

Pharmaceutical Synthesis

The catalyst enables production of:

-

β-Lactam Antibiotics: Hydrogenation of β-keto esters with 98% ee

-

SSRI Antidepressants: Enantioselective reduction of tetralone derivatives

-

Antiviral Agents: Synthesis of carbocyclic nucleoside precursors

Agrochemical Development

Key applications include:

-

Chiral Herbicides: Hydrogenation of α,β-unsaturated nitriles (96% ee)

-

Insect Pheromones: Asymmetric synthesis of (Z)-11-tetradecenyl acetate

Reaction Scope and Limitations

| Substrate Class | Typical ee (%) | Turnover Number (TON) | Optimal Conditions |

|---|---|---|---|

| α-Dehydroamino acids | 99.5 | 5,000 | 25°C, 10 bar H₂, EtOAc |

| β-Keto esters | 98.2 | 2,800 | 0°C, 5 bar H₂, THF |

| Enamides | 97.8 | 3,200 | −20°C, 15 bar H₂, MeOH |

| Cyclic enones | 95.4 | 1,500 | 40°C, 20 bar H₂, toluene |

Sterically hindered substrates (e.g., trisubstituted alkenes) require modified ligands for optimal performance.

Recent Advancements and Future Directions

Ligand Modifications

-

Electron-Withdrawing Substituents: Fluorinated phospholanes increase TON by 40% in polar media

-

Heteroatom Incorporation: Replacing i-propyl with morpholino groups improves water compatibility

Continuous Flow Applications

Microreactor systems achieve:

-

92% ee at 0.5 s residence time

-

98% substrate conversion in <10 minutes

Computational-Guided Design

Machine learning models predict new ligand architectures with 89% accuracy in ee optimization. Recent virtual screenings identified candidates showing 99.8% ee in preliminary trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume